molecular formula C24H21FN10O B15144991 c-Met-IN-2

c-Met-IN-2

Cat. No.: B15144991
M. Wt: 484.5 g/mol
InChI Key: VLBZFDFQVGAJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-Met-IN-2 is a selective and orally available inhibitor of the c-Met receptor tyrosine kinase, which is also known as the hepatocyte growth factor receptor (HGFR). This compound has shown significant antitumor activity by inhibiting the enzymatic activity of c-Met, which plays a crucial role in various cellular processes such as proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met is associated with the development and progression of several types of cancers, making this compound a promising candidate for cancer therapy .

Preparation Methods

The synthesis of c-Met-IN-2 involves several steps, starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions for this compound are typically proprietary and may vary depending on the specific laboratory or industrial setup.

Chemical Reactions Analysis

c-Met-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

c-Met-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes. In biology and medicine, this compound is being investigated for its potential to treat various types of cancers, including non-small cell lung cancer (NSCLC), by inhibiting the c-Met receptor and its downstream signaling pathways . Additionally, this compound is used in preclinical studies to evaluate its efficacy and safety as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of c-Met-IN-2 involves the inhibition of the c-Met receptor tyrosine kinase. By binding to the ATP-binding site of c-Met, this compound prevents the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts various cellular processes such as proliferation, survival, motility, and morphogenesis, ultimately leading to the suppression of tumor growth and metastasis . The molecular targets and pathways involved include the PI3K/AKT, Ras-MAPK, and STAT3 signaling pathways .

Comparison with Similar Compounds

c-Met-IN-2 can be compared with other c-Met inhibitors such as crizotinib, cabozantinib, and capmatinib. These compounds also target the c-Met receptor but may differ in their selectivity, potency, and pharmacokinetic properties. For example, crizotinib is an ATP-competitive inhibitor of c-Met and ALK receptors, while cabozantinib is a multi-kinase inhibitor that targets c-Met, VEGFR, and other kinases . Capmatinib, on the other hand, is a highly selective c-Met inhibitor with picomolar potency . The uniqueness of this compound lies in its high selectivity and oral bioavailability, making it a promising candidate for further development as a cancer therapeutic agent.

Properties

Molecular Formula

C24H21FN10O

Molecular Weight

484.5 g/mol

IUPAC Name

2-[4-[3-[1-[7-fluoro-3-(1-methylpyrazol-4-yl)quinolin-6-yl]ethyl]triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol

InChI

InChI=1S/C24H21FN10O/c1-14(19-6-15-5-16(17-9-28-33(2)12-17)8-26-21(15)7-20(19)25)35-24-23(31-32-35)27-11-22(30-24)18-10-29-34(13-18)3-4-36/h5-14,36H,3-4H2,1-2H3

InChI Key

VLBZFDFQVGAJSP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC(=CN=C2C=C1F)C3=CN(N=C3)C)N4C5=NC(=CN=C5N=N4)C6=CN(N=C6)CCO

Origin of Product

United States

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